
(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride
Overview
Description
(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is a solid compound that is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride typically involves the reaction of 1-ethylimidazole with acetonitrile in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, amines, and other functionalized compounds that retain the imidazole core structure .
Scientific Research Applications
(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride include other imidazole derivatives such as:
- 1-Methylimidazole
- 1-Propylimidazole
- 2-Methylimidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the ethyl group and nitrile functionality, which imparts distinct chemical reactivity and potential biological activity .
Biological Activity
Overview
(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula CHClN and a molecular weight of 171.63 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its structure features an imidazole ring, which is a common motif in many biologically active compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The precise mechanisms are still under investigation, but it is believed that the compound may influence signaling pathways related to antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0048 - 0.0195 mg/mL |
Bacillus subtilis | 4.69 - 22.9 µM |
Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that this compound may possess comparable efficacy to other known antimicrobial agents, making it a candidate for further development in treating bacterial infections .
Antifungal Activity
In addition to antibacterial properties, studies have also evaluated the antifungal activity of imidazole derivatives. Compounds similar to this compound have shown effectiveness against various fungal strains, including Candida albicans.
Fungal Strain | MIC Values |
---|---|
Candida albicans | 16.69 - 78.23 µM |
Fusarium oxysporum | 56.74 - 222.31 µM |
These results indicate the potential of this compound in treating fungal infections, although specific data on this compound's antifungal activity is limited and requires further research .
Case Studies
A notable case study involved the synthesis and evaluation of various imidazole derivatives for their bioactivity against resistant strains of bacteria, such as Helicobacter pylori. The study demonstrated that certain hybrids containing imidazole moieties exhibited significant inhibition against both metronidazole-sensitive and resistant strains, suggesting that this compound could be explored for similar applications .
Properties
IUPAC Name |
2-(1-ethylimidazol-2-yl)acetonitrile;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-10-6-5-9-7(10)3-4-8;/h5-6H,2-3H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVLXWAUNDSGHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CC#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-62-3 | |
Record name | 1H-Imidazole-2-acetonitrile, 1-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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